molecular formula C9H10BrNO B7954576 (5-bromo-2,3-dihydro-1H-indol-1-yl)methanol

(5-bromo-2,3-dihydro-1H-indol-1-yl)methanol

Cat. No.: B7954576
M. Wt: 228.09 g/mol
InChI Key: YKFZTBDXHCPNSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-bromo-2,3-dihydro-1H-indol-1-yl)methanol is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound features a bromine atom at the 5-position of the indole ring and a methanol group attached to the nitrogen atom. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromo-2,3-dihydro-1H-indol-1-yl)methanol typically involves the bromination of indole followed by the introduction of the methanol group. One common method is the bromination of indole using N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The resulting 5-bromoindole can then be reacted with formaldehyde and a reducing agent to introduce the methanol group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

(5-bromo-2,3-dihydro-1H-indol-1-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-bromo-2,3-dihydro-1H-indol-1-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-bromo-2,3-dihydro-1H-indol-1-yl)methanol involves its interaction with various molecular targets. The bromine atom and methanol group contribute to its binding affinity with specific receptors and enzymes. This compound can modulate biological pathways, leading to its observed biological activities. For example, it may inhibit viral replication by binding to viral enzymes or induce apoptosis in cancer cells by interacting with cellular proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-bromo-2,3-dihydro-1H-indol-1-yl)methanol is unique due to the presence of both the bromine atom and the methanol group. This combination enhances its reactivity and potential biological activities compared to similar compounds. The bromine atom increases its electrophilicity, making it more reactive in substitution reactions, while the methanol group provides additional sites for chemical modifications .

Properties

IUPAC Name

(5-bromo-2,3-dihydroindol-1-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c10-8-1-2-9-7(5-8)3-4-11(9)6-12/h1-2,5,12H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFZTBDXHCPNSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)Br)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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